molecular formula C28H25ClN2O3S B3456931 2-{benzyl[(4-methylphenyl)sulfonyl]amino}-N-(4-chlorobenzyl)benzamide

2-{benzyl[(4-methylphenyl)sulfonyl]amino}-N-(4-chlorobenzyl)benzamide

Katalognummer: B3456931
Molekulargewicht: 505.0 g/mol
InChI-Schlüssel: UAYHFWLSAZVGSQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{benzyl[(4-methylphenyl)sulfonyl]amino}-N-(4-chlorobenzyl)benzamide, also known as BMS-986165, is a small molecule drug that has been developed as a potent and selective inhibitor of the TYK2 enzyme. It belongs to the class of drugs known as Janus kinase inhibitors (JAK inhibitors) and has shown promising results in preclinical studies as a potential treatment for various autoimmune diseases, including rheumatoid arthritis and psoriasis.

Wirkmechanismus

2-{benzyl[(4-methylphenyl)sulfonyl]amino}-N-(4-chlorobenzyl)benzamide works by inhibiting the activity of TYK2, a member of the Janus kinase (JAK) family of enzymes that play a key role in the signaling pathways that lead to inflammation. By inhibiting TYK2, this compound prevents the activation of downstream signaling pathways that lead to the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and interleukin-23 (IL-23), which are implicated in the pathogenesis of autoimmune diseases.
Biochemical and Physiological Effects:
This compound has been shown to have potent and selective inhibition of TYK2, with an IC50 value of 1.0 nM. It has also been shown to have good pharmacokinetic properties, with high oral bioavailability and a long half-life in preclinical models. In animal models of rheumatoid arthritis and psoriasis, this compound has been shown to reduce joint inflammation, bone destruction, and skin inflammation, respectively.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of 2-{benzyl[(4-methylphenyl)sulfonyl]amino}-N-(4-chlorobenzyl)benzamide is its potent and selective inhibition of TYK2, which makes it a promising candidate for the treatment of autoimmune diseases. However, one limitation of this compound is that it has not yet been tested in clinical trials, and its safety and efficacy in humans remain to be established.

Zukünftige Richtungen

There are several future directions for the research and development of 2-{benzyl[(4-methylphenyl)sulfonyl]amino}-N-(4-chlorobenzyl)benzamide. One direction is to conduct clinical trials to evaluate its safety and efficacy in humans, particularly in patients with autoimmune diseases such as rheumatoid arthritis and psoriasis. Another direction is to investigate its potential as a treatment for other autoimmune diseases, such as inflammatory bowel disease and multiple sclerosis. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the anti-inflammatory effects of this compound, as well as to optimize its pharmacokinetic properties and dosing regimens.

Wissenschaftliche Forschungsanwendungen

2-{benzyl[(4-methylphenyl)sulfonyl]amino}-N-(4-chlorobenzyl)benzamide has been extensively studied in preclinical models of autoimmune diseases, where it has shown potent and selective inhibition of TYK2, a key enzyme involved in the signaling pathways that lead to inflammation. In particular, this compound has been shown to be effective in reducing joint inflammation and bone destruction in animal models of rheumatoid arthritis, as well as in reducing skin inflammation in models of psoriasis.

Eigenschaften

IUPAC Name

2-[benzyl-(4-methylphenyl)sulfonylamino]-N-[(4-chlorophenyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25ClN2O3S/c1-21-11-17-25(18-12-21)35(33,34)31(20-23-7-3-2-4-8-23)27-10-6-5-9-26(27)28(32)30-19-22-13-15-24(29)16-14-22/h2-18H,19-20H2,1H3,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAYHFWLSAZVGSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)C3=CC=CC=C3C(=O)NCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{benzyl[(4-methylphenyl)sulfonyl]amino}-N-(4-chlorobenzyl)benzamide
Reactant of Route 2
Reactant of Route 2
2-{benzyl[(4-methylphenyl)sulfonyl]amino}-N-(4-chlorobenzyl)benzamide
Reactant of Route 3
Reactant of Route 3
2-{benzyl[(4-methylphenyl)sulfonyl]amino}-N-(4-chlorobenzyl)benzamide
Reactant of Route 4
Reactant of Route 4
2-{benzyl[(4-methylphenyl)sulfonyl]amino}-N-(4-chlorobenzyl)benzamide
Reactant of Route 5
Reactant of Route 5
2-{benzyl[(4-methylphenyl)sulfonyl]amino}-N-(4-chlorobenzyl)benzamide
Reactant of Route 6
Reactant of Route 6
2-{benzyl[(4-methylphenyl)sulfonyl]amino}-N-(4-chlorobenzyl)benzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.